molecular formula C14H19NO3S B186454 Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate CAS No. 76981-73-2

Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate

Cat. No. B186454
CAS RN: 76981-73-2
M. Wt: 281.37 g/mol
InChI Key: MMOGJFVKKPVAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate, also known as TAK-659, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, resulting in decreased proliferation and survival of malignant B-cells. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also demonstrated synergistic effects when used in combination with other targeted therapies such as venetoclax and ibrutinib.

Mechanism Of Action

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate inhibits BTK activity by binding to the active site of the enzyme and preventing its phosphorylation of downstream targets.

Biochemical And Physiological Effects

In addition to its effects on B-cell receptor signaling, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to have other biochemical and physiological effects. For example, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also been shown to inhibit the proliferation and activation of T-cells, which play a role in the adaptive immune response.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate is its specificity for BTK, which reduces the potential for off-target effects. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one limitation of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its effectiveness in certain disease contexts.

Future Directions

There are several potential future directions for research on Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate. For example, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to have synergistic effects when used in combination with venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor. Another potential future direction is the investigation of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate in other disease contexts such as autoimmune disorders. Finally, the development of more potent analogs of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate may improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate was first reported in 2016 by researchers at Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-aminothiophene with acetic anhydride to form the corresponding N-acetyl derivative, which is then reacted with ethyl 2-bromo-3-oxobutanoate to form the desired product.

properties

IUPAC Name

ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-4-18-14(17)12-10-6-5-8(2)7-11(10)19-13(12)15-9(3)16/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOGJFVKKPVAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998263
Record name N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS RN

76981-73-2
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-6-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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